N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 323.31 g/mol. The compound is categorized under the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves several steps that include cyclocondensation reactions. One common method is the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles to yield the desired pyrazolo derivatives. This process allows for versatile modifications at various positions on the pyrazolo ring .
The molecular structure of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide can be represented using various structural formulas:
C1CN2C(=CC=N2)CC1NC(=O)CC3=CC(=CC=C3)C(F)(F)F
ABTKVWCWLRMXEE-UHFFFAOYSA-N
This structure features a tetrahydropyridine moiety fused to a pyrazole ring and an acetamide group linked to a trifluoromethyl phenyl group. The trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity .
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions often require precise control over temperature and pH to ensure selectivity and yield.
The mechanism of action for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is primarily studied in the context of its biological activity:
The compound exhibits properties typical of amides and heterocycles:
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5